(R)-3-Amino-3-(5-methylthiophen-3-YL)propanoicacid
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Overview
Description
®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid is a chiral amino acid derivative that features a thiophene ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methylthiophene-3-carboxylic acid.
Amidation: The carboxylic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The amino group can be reduced to an alkyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alkylated amines
Substitution: Substituted amines
Scientific Research Applications
®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It is employed in the development of conductive polymers and organic semiconductors.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural amino acids.
Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid: The enantiomer of the compound with similar properties but different biological activity.
3-Amino-3-(5-methylthiophen-3-YL)propanoic acid: The racemic mixture of the compound.
3-Amino-3-(thiophen-3-YL)propanoic acid: A similar compound without the methyl substitution on the thiophene ring.
Uniqueness
®-3-Amino-3-(5-methylthiophen-3-YL)propanoic acid is unique due to its chiral nature and the presence of the methyl-substituted thiophene ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)7(9)3-8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
RGBRSMAOXSRWTD-SSDOTTSWSA-N |
Isomeric SMILES |
CC1=CC(=CS1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC(=CS1)C(CC(=O)O)N |
Origin of Product |
United States |
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